2-chloro-5-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid
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Overview
Description
2-chloro-5-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid is an organic compound that belongs to the class of benzoic acids. This compound features a unique structure with a chloro-substituted benzoic acid moiety and a pyrrole ring that is further substituted with formyl and dimethyl groups. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-5-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid typically involves multi-step organic reactions. One common approach is to start with the chlorination of benzoic acid to introduce the chloro substituent. This is followed by the formation of the pyrrole ring through a cyclization reaction involving appropriate precursors such as aniline and malonic anhydride . The formyl and dimethyl groups are then introduced through subsequent functional group transformations, including oxidation and alkylation reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of efficient catalysts, high-yielding reaction conditions, and continuous flow processes to ensure scalability and cost-effectiveness. The choice of solvents, temperature control, and purification techniques are crucial to achieving high purity and yield in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-chloro-5-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid undergoes various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid under strong oxidizing conditions.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The chloro substituent can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: 2-chloro-5-(3-carboxy-2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid.
Reduction: 2-chloro-5-(3-hydroxymethyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid.
Substitution: Various substituted benzoic acids depending on the nucleophile used.
Scientific Research Applications
2-chloro-5-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.
Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of 2-chloro-5-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid is largely dependent on its interaction with biological targets. The formyl group can form covalent bonds with nucleophilic sites in proteins, potentially inhibiting their function. The chloro and pyrrole moieties may also interact with specific receptors or enzymes, modulating their activity. Detailed studies on the molecular targets and pathways involved are essential to fully understand its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
2-chloro-5-(3-formyl-1H-pyrrol-1-yl)benzoic acid: Lacks the dimethyl groups, which may affect its reactivity and biological activity.
2-chloro-5-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)phenylacetic acid: Similar structure but with a phenylacetic acid moiety instead of benzoic acid.
Uniqueness
2-chloro-5-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid is unique due to the combination of its functional groups, which confer distinct chemical properties and potential biological activities. The presence of both chloro and formyl groups allows for diverse chemical transformations, making it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
2-chloro-5-(3-formyl-2,5-dimethylpyrrol-1-yl)benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO3/c1-8-5-10(7-17)9(2)16(8)11-3-4-13(15)12(6-11)14(18)19/h3-7H,1-2H3,(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHUWDTVLRJIUBG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CC(=C(C=C2)Cl)C(=O)O)C)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.70 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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